D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg
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Overview
Description
The compound D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg is a synthetic peptide known for its role as a bradykinin antagonist. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. The compound This compound is specifically designed to inhibit the action of bradykinin by binding to its receptors, thereby preventing its physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Chemical Reactions Analysis
Types of Reactions
D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .
Scientific Research Applications
D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg: has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating bradykinin receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive bradykinin activity, such as hereditary angioedema.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg exerts its effects by acting as a competitive antagonist at bradykinin receptors. It binds to the B2 bradykinin receptor with high affinity, preventing bradykinin from interacting with the receptor. This inhibition blocks the downstream signaling pathways that lead to vasodilation and inflammation .
Comparison with Similar Compounds
D-Arg-arg-pro-hyp-gly-phe-ser-D-phe-leu-arg: is unique due to its specific sequence and modifications, which confer high selectivity and potency as a bradykinin antagonist. Similar compounds include:
HOE 140 (D-Arg-Hyp-Thi-D-Tic-Oic-Bradykinin): Another potent B2 receptor antagonist with a different sequence.
R-493 (D-Arg-Hyp-D-Phe-Leu-Bradykinin): A bradykinin antagonist with a similar but distinct sequence.
These compounds share the common feature of being bradykinin antagonists but differ in their amino acid sequences and specific receptor binding affinities .
Properties
IUPAC Name |
[5-(diaminomethylideneamino)-2-[[2-[[2-[[3-hydroxy-2-[[2-[[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl] 1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N19O13/c1-32(2)25-40(48(82)72-38(19-11-23-67-57(63)64)53(87)89-54(88)44-20-12-24-76(44)52(86)37(18-10-22-66-56(61)62)71-46(80)36(58)17-9-21-65-55(59)60)73-50(84)42(27-34-15-7-4-8-16-34)74-51(85)43(31-77)75-49(83)41(26-33-13-5-3-6-14-33)70-45(79)30-69-47(81)39-28-35(78)29-68-39/h3-8,13-16,32,35-44,68,77-78H,9-12,17-31,58H2,1-2H3,(H,69,81)(H,70,79)(H,71,80)(H,72,82)(H,73,84)(H,74,85)(H,75,83)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPLVFJDPVVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)OC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CC(CN4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H89N19O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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